molecular formula C22H22N2O4 B11627041 Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B11627041
M. Wt: 378.4 g/mol
InChI Key: KHISIDQXZCSNFM-UHFFFAOYSA-N
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Description

  • Starting materials: 3-(ethoxycarbonyl)aniline and the esterified quinoline intermediate.
  • Reaction: Nucleophilic substitution reaction.
  • Conditions: Reflux in a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, optimization of reaction conditions and purification processes is crucial to meet industrial standards.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and amino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

  • Step 1: Synthesis of Quinoline Core

    • Starting materials: Aniline derivatives and β-ketoesters.
    • Reaction: Friedländer synthesis, which involves the condensation of aniline derivatives with β-ketoesters in the presence of an acid catalyst.
    • Conditions: Reflux in ethanol or another suitable solvent.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted quinolines.

Scientific Research Applications

Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for developing antimalarial, antibacterial, and anticancer agents.

    Materials Science: Its unique structure allows for the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It can serve as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is useful in anticancer research.

Comparison with Similar Compounds

Ethyl 4-{[3-(ethoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinoline-3-carboxylic acid: A simpler derivative with fewer functional groups, used in various chemical syntheses.

    8-Hydroxyquinoline: Known for its metal-chelating properties and use in analytical chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and potential applications. Its structure allows for targeted modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 4-(3-ethoxycarbonylanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-4-27-21(25)15-9-7-10-16(12-15)24-20-17-11-6-8-14(3)19(17)23-13-18(20)22(26)28-5-2/h6-13H,4-5H2,1-3H3,(H,23,24)

InChI Key

KHISIDQXZCSNFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC

Origin of Product

United States

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